N-Butyl-2-(methylamino)acetamide

Description

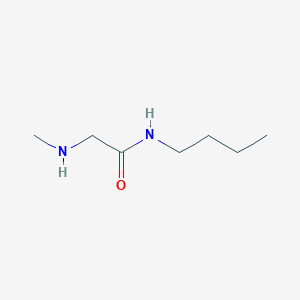

Structure

3D Structure

Properties

IUPAC Name |

N-butyl-2-(methylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-3-4-5-9-7(10)6-8-2/h8H,3-6H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPQBXFWRJLBFDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20615534 | |

| Record name | N-Butyl-N~2~-methylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117194-70-4 | |

| Record name | N-Butyl-N~2~-methylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-Butyl-2-(methylamino)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Butyl-2-(methylamino)acetamide is a small molecule belonging to the N-substituted acetamide family. While this specific compound is not extensively documented in scientific literature, its structural motifs are present in various biologically active molecules. This guide provides a comprehensive overview of its predicted chemical properties, a proposed synthetic route, and standard analytical methodologies for its characterization. The information presented herein is a combination of data extrapolated from closely related compounds and general chemical principles, intended to serve as a foundational resource for researchers interested in this and similar chemical entities.

Chemical and Physical Properties

| Property | Value (Predicted/Estimated) | Notes |

| Molecular Formula | C7H16N2O | - |

| Molecular Weight | 144.22 g/mol | - |

| IUPAC Name | This compound | - |

| CAS Number | Not assigned | - |

| Physical State | Predicted to be a liquid or low-melting solid at room temperature. | Based on similar N-alkylacetamides. |

| Boiling Point | Estimated to be in the range of 200-250 °C. | Extrapolated from related compounds. |

| Melting Point | Not available. | - |

| Solubility | Predicted to be soluble in water and polar organic solvents. | The presence of amide and amine functionalities suggests hydrophilicity. |

| pKa | The secondary amine is predicted to have a pKa around 10-11. | Typical for secondary amines. |

| LogP | Estimated to be between 0.5 and 1.5. | Indicates moderate lipophilicity. |

Synthesis and Purification

A general and robust method for the synthesis of N-alkyl-2-(amino)acetamides involves the nucleophilic substitution of a haloacetamide with the corresponding amine.

Proposed Synthetic Protocol

Reaction: 2-chloro-N-butylacetamide with methylamine.

Materials:

-

2-chloro-N-butylacetamide

-

Methylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

-

A non-nucleophilic base (e.g., triethylamine or potassium carbonate)

-

Anhydrous solvent (e.g., acetonitrile or THF)

-

Standard laboratory glassware and workup reagents

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-N-butylacetamide (1 equivalent) in the chosen anhydrous solvent.

-

Add the non-nucleophilic base (1.1-1.5 equivalents) to the solution.

-

Slowly add the methylamine solution (1.1-1.5 equivalents) to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any precipitated salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis and characterization of this compound.

Analytical Characterization

Standard spectroscopic methods would be employed to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the n-butyl group (a triplet for the terminal methyl, and multiplets for the three methylene groups), a singlet for the N-methyl group, a singlet for the methylene group adjacent to the carbonyl, and a broad singlet for the NH proton of the secondary amine. The amide NH proton may also appear as a broad signal.

-

¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon will be the most downfield signal, typically in the range of 170-180 ppm.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. Electron ionization (EI) or electrospray ionization (ESI) techniques could be employed. The molecular ion peak [M]+ or the protonated molecular ion peak [M+H]+ should be observed at m/z 144 or 145, respectively. Fragmentation patterns would likely involve cleavage of the amide bond and the alkyl chains.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the N-substituted acetamide scaffold is a common feature in many pharmacologically active compounds.[1][2] Derivatives of N-acetamides have been investigated for a range of activities, including as enzyme inhibitors and receptor ligands. The lipophilicity and hydrogen bonding capabilities of this compound suggest it could interact with biological macromolecules.

Given the lack of specific data, a hypothetical logical workflow for screening the biological activity of this compound is presented below.

Caption: A generalized workflow for the biological screening of a novel chemical entity.

Conclusion

This compound represents a simple yet potentially interesting chemical scaffold. This technical guide provides a starting point for researchers by outlining its predicted properties, a feasible synthetic route, and standard characterization methods. Further experimental investigation is required to fully elucidate its chemical and biological profile. The methodologies and workflows presented here can serve as a blueprint for the synthesis and evaluation of this and other novel N-substituted acetamides.

References

- 1. New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N-Butyl-2-(methylamino)acetamide

This technical guide provides a detailed overview of a feasible synthetic pathway for N-Butyl-2-(methylamino)acetamide, tailored for researchers, scientists, and professionals in drug development. The proposed synthesis is a two-step process involving the initial formation of an N-substituted chloroacetamide intermediate, followed by a nucleophilic substitution with methylamine.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound and its intermediate is provided below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| N-Butyl-2-chloroacetamide | C6H12ClNO | 149.62 | 5349-24-6 |

| This compound | C7H16N2O | 144.22 | 117194-70-4[1] |

Synthesis Pathway

The synthesis of this compound can be efficiently achieved in two primary steps:

-

Amidation: The reaction of n-butylamine with chloroacetyl chloride to yield the intermediate, N-butyl-2-chloroacetamide.

-

Nucleophilic Substitution: The subsequent reaction of N-butyl-2-chloroacetamide with methylamine to afford the final product, this compound.

A schematic of this pathway is presented below.

Caption: Proposed two-step synthesis pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound. These protocols are based on established methods for similar chemical transformations.

Step 1: Synthesis of N-Butyl-2-chloroacetamide

This procedure details the amidation of n-butylamine with chloroacetyl chloride.

Materials:

-

n-Butylamine

-

Chloroacetyl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (or another suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve n-butylamine (1.0 eq) and triethylamine (1.1 eq) in dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude N-butyl-2-chloroacetamide.

-

The crude product can be purified by column chromatography or recrystallization if necessary.

Step 2: Synthesis of this compound

This procedure describes the nucleophilic substitution of the chloro-intermediate with methylamine.

Materials:

-

N-Butyl-2-chloroacetamide

-

Methylamine (aqueous or in a suitable solvent like THF or ethanol)

-

Potassium carbonate (or another suitable base)

-

Acetonitrile (or another suitable polar aprotic solvent)

-

Dichloromethane (for extraction)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a sealed reaction vessel, dissolve N-butyl-2-chloroacetamide (1.0 eq) in acetonitrile.

-

Add potassium carbonate (2.0 eq) and an excess of methylamine solution (e.g., 40% in water, 3-5 eq).

-

Seal the vessel and heat the reaction mixture to 50-70°C for 6-12 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude this compound can be purified by vacuum distillation or column chromatography.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed synthesis. Expected yields are based on analogous reactions reported in the literature.

| Parameter | Step 1: Amidation | Step 2: Nucleophilic Substitution |

| Reactant 1 | n-Butylamine (1.0 eq) | N-Butyl-2-chloroacetamide (1.0 eq) |

| Reactant 2 | Chloroacetyl chloride (1.05 eq) | Methylamine (3-5 eq) |

| Base | Triethylamine (1.1 eq) | Potassium carbonate (2.0 eq) |

| Solvent | Dichloromethane | Acetonitrile |

| Temperature | 0°C to Room Temperature | 50-70°C |

| Reaction Time | 2-4 hours | 6-12 hours |

| Expected Yield | 80-95% | 70-90% |

| Purification | Column Chromatography/Recrystallization | Vacuum Distillation/Column Chromatography |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the amidation step (Step 1).

Caption: General experimental workflow for the synthesis of N-Butyl-2-chloroacetamide.

References

In-depth Technical Guide: The Mechanism of Action of N-Butyl-2-(methylamino)acetamide

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Mechanism of Action of N-Butyl-2-(methylamino)acetamide

Executive Summary

This technical guide addresses the current scientific understanding of the mechanism of action of this compound. Following a comprehensive review of publicly available scientific literature and databases, it has been determined that there is a significant lack of specific data pertaining to the pharmacological and biological activity of this compound. While the broader class of N-substituted acetamides has been investigated for a variety of therapeutic targets, no dedicated studies on this compound were identified. This document outlines the general landscape of acetamide derivatives' pharmacology and highlights the current knowledge gap regarding the specific subject of this inquiry.

Introduction to this compound

This compound is a small organic molecule with the chemical formula C₈H₁₈N₂O. Its structure, confirmed by entries in chemical databases such as PubChem, consists of a central acetamide core with a butyl group attached to the amide nitrogen and a methylamino group at the alpha-carbon.

Chemical Structure:

Figure 1: Chemical Structure of this compound

While its chemical properties are documented, its biological activity and mechanism of action remain uncharacterized in the available scientific literature.

Potential Pharmacological Context: The Versatility of the Acetamide Scaffold

The acetamide functional group is a common feature in a wide array of pharmacologically active compounds. The specific substitutions on the amide nitrogen and the acetyl group play a crucial role in determining the biological target and the resulting therapeutic effect. Research into various N-substituted acetamides has revealed a broad spectrum of activities, including:

-

Enzyme Inhibition: Certain acetamide derivatives have been identified as inhibitors of enzymes such as cyclooxygenase-2 (COX-2), which is involved in inflammatory pathways.

-

Receptor Modulation: Classes of N-substituted acetamides have been developed as antagonists for receptors like the P2Y₁₄ receptor (involved in inflammatory responses) and as agonists for the κ opioid receptor (implicated in pain perception).

-

Translocator Protein (TSPO) Ligands: Some N-acetamide substituted pyrazolopyrimidines have shown high affinity for the translocator protein, a target for imaging and therapy in oncology and other pathologies.

It is plausible that this compound could interact with one or more biological targets, but without experimental data, any proposed mechanism would be purely speculative.

Current Knowledge Gaps and Future Directions

To elucidate the mechanism of action of this compound, the following experimental workflow would be necessary:

Figure 2: Proposed workflow to determine the mechanism of action.

Conclusion

While the request was for an in-depth technical guide on the core mechanism of action of this compound, our exhaustive search of scientific literature and databases indicates that such information is not currently available. The field of medicinal chemistry is vast, and many synthesized compounds have yet to be fully characterized for their biological effects. The diverse activities of other N-substituted acetamides suggest a potential for pharmacological activity, but dedicated research is required to determine the specific mechanism of action for this compound. For researchers and drug development professionals interested in this molecule, the path forward necessitates foundational in vitro and in vivo studies to identify its biological targets and characterize its pharmacological profile.

The Biological Landscape of N-Substituted Acetamides: A Proxy Analysis for N-Butyl-2-(methylamino)acetamide

Disclaimer: Direct biological activity data for N-Butyl-2-(methylamino)acetamide is not currently available in the public domain. This technical guide therefore provides an in-depth analysis of structurally related N-substituted acetamide and glycinamide derivatives to infer the potential biological activities and mechanisms of action for this compound. The data and experimental protocols presented herein are derived from studies on analogous compounds and should be interpreted as a predictive overview for research and development professionals.

Introduction

N-substituted acetamide derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. These compounds have been investigated for their potential as anti-inflammatory, analgesic, anticonvulsant, antimicrobial, and anticancer agents, as well as their role as enzyme inhibitors.[1][2] The structural simplicity of the acetamide backbone allows for diverse chemical modifications, leading to a wide array of pharmacological profiles. This guide summarizes the key biological findings for close structural analogs of this compound, providing a framework for understanding its potential therapeutic applications.

Quantitative Biological Data of Structurally Related Acetamide Derivatives

The following tables summarize the quantitative biological activity data for various N-substituted acetamide and glycinamide derivatives, offering insights into their potency and efficacy in different biological assays.

Table 1: Enzyme Inhibition Activity of N-Substituted Acetamide Derivatives

| Compound Class | Target Enzyme | Test Compound | IC50 (µM) | Reference |

| N-aryl/aralkyl substituted-2"-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide | Acetylcholinesterase (AChE) | Compound 7a-k (range) | 8.3 - 25.4 | [3] |

| N-aryl/aralkyl substituted-2"-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide | Butyrylcholinesterase (BChE) | Compound 7a-k (range) | 1.2 - 18.7 | [3] |

| N-substituted-acetamide derivatives | P2Y14 Receptor (P2Y14R) Antagonist | Compound I-17 | 0.0006 | [4] |

| Substituted acetamide derivatives | Butyrylcholinesterase (BChE) | Compound 8c | 3.94 | [5] |

Table 2: In Vivo Efficacy of N-Substituted Glycinamide Derivatives

| Compound Class | Animal Model | Test Compound | ED50 (mg/kg) | TD50 (mg/kg) | Reference |

| N-methoxy amide derivatives of valproic acid analogs | Maximal Electroshock (mouse) | N-methoxy-VCD | 142 | 118 | [6] |

| N-methoxy amide derivatives of valproic acid analogs | sc-Metrazol (mouse) | N-methoxy-VCD | 70 | 118 | [6] |

| N-methoxy amide derivatives of valproic acid analogs | 6-Hz seizure (mouse) | N-methoxy-VCD | 35 | 118 | [6] |

| Phenylglycinamide derivatives | Maximal Electroshock (MES) | Compound 53 | 89.7 | >300 | [7] |

| Phenylglycinamide derivatives | 6-Hz seizure (32 mA) | Compound 53 | 29.9 | >300 | [7] |

| Phenylglycinamide derivatives | Maximal Electroshock (MES) | Compound 60 | 73.6 | >300 | [7] |

| Phenylglycinamide derivatives | 6-Hz seizure (32 mA) | Compound 60 | 24.6 | >300 | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for key assays performed on N-substituted acetamide derivatives.

In Vitro Enzyme Inhibition Assay: Cholinesterase Inhibition[3]

-

Objective: To determine the in vitro inhibitory activity of test compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

-

Materials:

-

AChE (from electric eel) and BChE (from equine serum).

-

Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) as substrates.

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen.

-

Phosphate buffer (pH 8.0).

-

Test compounds dissolved in a suitable solvent.

-

-

Procedure:

-

The assay is performed in a 96-well microplate based on the Ellman's method.

-

To each well, add 140 µL of phosphate buffer, 20 µL of DTNB, and 20 µL of the test compound solution at various concentrations.

-

Add 20 µL of AChE or BChE solution and incubate for 15 minutes at 25 °C.

-

Initiate the reaction by adding 20 µL of ATCI or BTCI.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

The rate of reaction is calculated from the change in absorbance over time.

-

The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell-Based Assay: P2Y14R Antagonism[4]

-

Objective: To evaluate the antagonistic activity of test compounds on the P2Y14 receptor.

-

Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human P2Y14 receptor.

-

Procedure:

-

Plate the cells in a 96-well plate and grow to confluence.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Wash the cells to remove excess dye.

-

Add the test compounds at various concentrations and incubate for a specified period.

-

Stimulate the cells with a known P2Y14R agonist (e.g., UDP-glucose).

-

Measure the intracellular calcium mobilization by monitoring the fluorescence intensity using a fluorescence plate reader.

-

The inhibitory effect of the test compounds is determined by the reduction in the agonist-induced calcium signal.

-

IC50 values are calculated from the concentration-response curves.

-

In Vivo Assay: Anticonvulsant Activity (Maximal Electroshock Test)[6][7]

-

Objective: To assess the anticonvulsant efficacy of test compounds in an acute seizure model.

-

Animal Model: Male Swiss mice.

-

Procedure:

-

Administer the test compound or vehicle to the animals via the appropriate route (e.g., intraperitoneal or oral).

-

After a predetermined time for drug absorption, induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

-

Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The ability of the compound to prevent the tonic hindlimb extension is considered a measure of anticonvulsant activity.

-

The ED50 (the dose effective in protecting 50% of the animals) is calculated using probit analysis.

-

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of structurally related compounds, this compound could potentially interact with several biological pathways.

Anti-inflammatory Pathway via P2Y14R Antagonism

Certain N-substituted acetamides have been identified as potent antagonists of the P2Y14 receptor, a G protein-coupled receptor involved in inflammatory processes.[4] Antagonism of P2Y14R can lead to the inhibition of the NLRP3 inflammasome, a key component of the innate immune system. This, in turn, reduces the release of pro-inflammatory cytokines such as IL-1β.

Caption: P2Y14R signaling pathway and its inhibition by N-substituted acetamides.

Experimental Workflow for Screening Anti-inflammatory Acetamides

The discovery of novel anti-inflammatory agents often follows a structured experimental workflow, starting from in vitro screening to in vivo validation.

Caption: A typical workflow for the discovery of anti-inflammatory acetamides.

Conclusion

While specific biological data for this compound remains elusive, the broader class of N-substituted acetamides demonstrates a rich and diverse pharmacology. The evidence from structurally related compounds suggests that this compound could plausibly exhibit activities such as enzyme inhibition (e.g., cholinesterases), receptor modulation (e.g., P2Y14R), and effects on the central nervous system (e.g., anticonvulsant). The provided data, protocols, and pathway diagrams for analogous compounds offer a valuable starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this and other novel N-substituted acetamides. Future studies are warranted to elucidate the specific biological profile of this compound.

References

- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. archivepp.com [archivepp.com]

- 3. Synthesis of some new biologically active N-substituted-2''- [(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design and pharmacological activity of glycinamide and N-methoxy amide derivatives of analogs and constitutional isomers of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Substituted Aminoacetamides

Disclaimer: Extensive literature searches for the specific molecule, N-Butyl-2-(methylamino)acetamide, did not yield dedicated scientific studies or detailed experimental data. Therefore, this guide provides a comprehensive overview of the broader class of N-substituted aminoacetamides, drawing upon available literature for analogous compounds to address the core requirements of synthesis, biological activity, and experimental methodologies. The data and protocols presented herein are representative of this class of compounds and should be considered as a general reference for researchers, scientists, and drug development professionals.

Introduction

N-substituted aminoacetamides represent a versatile class of organic compounds characterized by a central acetamide backbone with substitutions on both the amide nitrogen and the α-amino group. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The modular nature of the aminoacetamide scaffold allows for extensive synthetic derivatization, enabling the fine-tuning of physicochemical properties and pharmacological activities. This guide summarizes the available knowledge on the synthesis, biological activities, and experimental evaluation of N-substituted aminoacetamides, providing a valuable resource for researchers in the field.

Synthesis of N-Substituted Aminoacetamides

The synthesis of N-substituted aminoacetamides can be generally achieved through a straightforward amidation reaction. A common synthetic route involves the coupling of a primary or secondary amine with an N-protected α-amino acid or an activated derivative thereof.

General Synthetic Protocol

A prevalent method for the synthesis of N-substituted 2-(alkylamino)acetamides involves the reaction of a bromoacetamide with an appropriate amine.

Experimental Protocol: Synthesis of 2-(Alkylamino)acetamides

-

Reaction Setup: A solution of bromoacetamide (1 equivalent) and a desired primary or secondary amine (1-2 equivalents) is prepared in a suitable solvent such as acetonitrile.

-

Base Addition: An inorganic base, for example potassium bicarbonate (KHCO3), is added to the reaction mixture to act as a scavenger for the hydrobromic acid byproduct.

-

Reaction Conditions: The mixture is heated under reflux for a specified period, typically ranging from 6 to 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then partitioned between an organic solvent (e.g., dichloromethane) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired N-substituted aminoacetamide.[1]

Biological Activities of N-Substituted Aminoacetamides

Derivatives of N-substituted aminoacetamides have been reported to exhibit a range of biological activities, with antimicrobial and anticancer properties being the most prominently studied.

Antimicrobial Activity

Several studies have demonstrated the potential of N-substituted aminoacetamides and related structures as antimicrobial agents. The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.

Table 1: Representative Antimicrobial Activity of N-Substituted Amino Acid Derivatives

| Compound ID | R Group | Target Organism | MIC (µg/mL) | Reference |

| 9 | 4-nitrophenyl | Staphylococcus aureus MRSA USA300 | 4-16 | [2][3] |

| 17 | 5-nitro-2-thienyl | Staphylococcus aureus MRSA USA300 | 4-16 | [2][3] |

| 18 | 5-nitro-2-furyl | Staphylococcus aureus MRSA USA300 | 4-16 | [2][3] |

| 26 | (Structure not specified) | Staphylococcus aureus TCH-1516 | Comparable to control antibiotics | [2][3] |

| 26 | (Structure not specified) | Enterococcus faecalis AR-0781 | Comparable to control antibiotics | [2][3] |

| 26 | (Structure not specified) | Candida albicans AR-0761 | 16 | [2][3] |

| 9b | (Structure not specified) | Staphylococcus aureus | 31.2 | [4] |

| 9c | (Structure not specified) | Staphylococcus aureus | 31.2 | [4] |

| 10c | (Structure not specified) | Staphylococcus aureus | 31.2 | [4] |

| 12f | (Structure not specified) | Staphylococcus aureus | 31.2 | [4] |

| 13 | (Structure not specified) | Mycobacterium luteum | 15.6 | [4] |

MIC: Minimum Inhibitory Concentration

Anticancer Activity

The anticancer potential of N-substituted aminoacetamides has also been explored. These compounds can exert their effects through various mechanisms, including the induction of apoptosis and the inhibition of cell cycle progression.

Table 2: Representative Anticancer Activity of 2-(Substituted Phenoxy) Acetamide Derivatives

| Compound ID | Substitution | Cell Line | Activity | Reference |

| 3c | N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | MCF-7 (breast cancer) | Active | [5] |

| 3c | N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | SK-N-SH (neuroblastoma) | Active | [5] |

| 4a | N-(4'-nitrophenyl)-l-prolinamide derivative | A549 (lung cancer) | 95.41 ± 0.67% inhibition at 100 µM | [6] |

| 4a | N-(4'-nitrophenyl)-l-prolinamide derivative | HCT-116 (colon cancer) | 93.33 ± 1.36% inhibition at 100 µM | [6] |

| 4u | N-(4'-nitrophenyl)-l-prolinamide derivative | A549 (lung cancer) | 83.36 ± 1.70% inhibition at 100 µM | [6] |

| 4u | N-(4'-nitrophenyl)-l-prolinamide derivative | HCT-116 (colon cancer) | 81.29 ± 2.32% inhibition at 100 µM | [6] |

| 4u | N-(4'-nitrophenyl)-l-prolinamide derivative | SGC7901 (gastric cancer) | 8.02 ± 1.54% cell viability | [6] |

Experimental Protocols for Biological Evaluation

Antimicrobial Susceptibility Testing

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. A few colonies are then transferred to a sterile broth and incubated to achieve a desired cell density, typically corresponding to a 0.5 McFarland standard.

-

Compound Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Activity Assay

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Signaling Pathways

While specific signaling pathways for this compound are not documented, some amino acid derivatives have been shown to modulate key cellular signaling pathways, such as the mTOR (mammalian target of rapamycin) pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and survival.

Some studies have indicated that certain amino acid derivatives can inhibit the mTOR signaling pathway, leading to cell cycle arrest, particularly at the G1 phase.[7][8] This inhibition can be associated with the dephosphorylation of key downstream effectors of mTOR.

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens | PLOS One [journals.plos.org]

- 3. Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of amino acid-mTOR signaling by a leucine derivative induces G1 arrest in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Safety and Handling of N-Butyl-2-(methylamino)acetamide

Disclaimer: Publicly available safety and toxicological data for the specific chemical entity, N-Butyl-2-(methylamino)acetamide, and its common isomer, N-(tert-Butyl)-2-(methylamino)acetamide, is limited. This guide is compiled from information on structurally related compounds and general principles of laboratory safety. The information herein should be used as a supplementary resource, and a comprehensive, substance-specific risk assessment should be conducted by qualified personnel before handling this compound.

Chemical Identification and Physical Properties

| Property | Value | Source |

| Chemical Name | N-(tert-Butyl)-2-(methylamino)acetamide | N/A |

| CAS Number | 855991-80-9 | N/A |

| Molecular Formula | C₇H₁₆N₂O | N/A |

| Molecular Weight | 144.21 g/mol | N/A |

| Synonyms | N-tert-butyl-2-(methylamino)acetamide | N/A |

Data for N-(tert-Butyl)-2-(methylamino)acetamide hydrochloride (CAS: 1220037-24-0) indicates a molecular weight of 180.68 g/mol and a purity of ≥98% as supplied by some vendors.[1]

Hazard Identification and Toxicological Summary

Direct toxicological data for this compound is not available in public databases. However, information on related N-substituted acetamides can provide insights into potential hazards.

General Hazards of N-Substituted Acetamides:

-

Acute Toxicity: Generally, short-chain N-alkyl acetamides exhibit low acute toxicity via oral exposure. For instance, N-methylacetamide has a reported oral LD50 of >2000 mg/kg in rats.

-

Hepatotoxicity: Liver toxicity is a recurring concern with substituted acetamides. For example, N,N-dimethylacetamide is a known hepatotoxin.[2] Chronic exposure to related compounds has been associated with liver damage.[2] Thioacetamide, a structurally related compound, is a well-established hepatotoxicant used to induce liver injury in animal models.[3]

-

Irritation: As with many chemical substances, this compound may cause irritation to the skin, eyes, and respiratory tract.

-

Chronic Toxicity: The effects of long-term exposure to this compound have not been studied.

Extrapolated Toxicological Profile:

| Endpoint | Anticipated Effect | Basis for Extrapolation |

| Acute Oral Toxicity | Likely low to moderate toxicity. | Based on data for N-methylacetamide. |

| Skin/Eye Irritation | Potential for irritation. | General property of chemical reagents. |

| Target Organ Toxicity | Potential for hepatotoxicity with repeated exposure. | Based on data for N,N-dimethylacetamide and other related amides.[2] |

| Carcinogenicity | Data not available. | N/A |

| Mutagenicity | Data not available. | N/A |

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given the lack of specific data, a cautious approach to handling this compound is imperative. The following general protocols for handling potentially hazardous chemicals in a laboratory setting should be strictly adhered to.

3.1. Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated laboratory.

-

A certified chemical fume hood is essential for all operations that may generate dust, aerosols, or vapors of the compound.

3.2. Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. The breakthrough time of the glove material should be considered for prolonged handling.

-

Skin and Body Protection: A lab coat is required. For larger quantities or in case of potential for splashing, additional protective clothing such as an apron or coveralls should be used.

-

Respiratory Protection: If working outside of a fume hood where inhalation exposure is possible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

3.3. General Handling Procedures:

-

Preparation: Before starting any work, ensure all necessary PPE is donned correctly. The work area within the chemical fume hood should be clean and uncluttered.

-

Weighing and Transfer: If the compound is a solid, weigh it out in the fume hood to avoid inhalation of dust. Use appropriate tools (spatulas, etc.) to handle the material and avoid direct contact.

-

In Solution: When making solutions, add the compound slowly to the solvent to avoid splashing.

-

Heating: If heating is required, use a well-controlled heating source (e.g., heating mantle, oil bath) and ensure the setup is secure.

-

Post-Procedure: After handling, decontaminate all surfaces and equipment. Dispose of waste in appropriately labeled hazardous waste containers.

-

Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Emergency Procedures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain or in general waste.

Visualizations

Caption: General Laboratory Safety Workflow for Handling Chemical Substances.

Conclusion

Due to the absence of specific toxicological and safety data for this compound, a high degree of caution is warranted. Researchers and drug development professionals should treat this compound as potentially hazardous, with a particular focus on avoiding inhalation, skin, and eye contact. The safety protocols outlined in this guide, which are based on general laboratory best practices and data from related compounds, should be implemented to minimize exposure and ensure a safe working environment. A substance-specific risk assessment is the most critical step before any handling of this compound.

References

A Comprehensive Technical Guide to the Solubility of N-Butyl-2-(methylamino)acetamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, publicly available experimental solubility data for N-Butyl-2-(methylamino)acetamide is limited. This guide provides a framework for determining and presenting solubility data for this compound, based on established scientific protocols. The information herein is intended to guide experimental design and data reporting.

Introduction

This compound is a chemical compound of interest in various research and development sectors. Understanding its solubility is crucial for applications ranging from chemical synthesis and formulation to biological and pharmaceutical research. Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter that influences bioavailability, reaction kinetics, and product formulation. This guide outlines the standard methodologies for determining the solubility of this compound and provides a template for the presentation of such data.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound (Template)

| Property | Value | Source |

| Molecular Formula | C₇H₁₆N₂O | - |

| Molecular Weight | 144.22 g/mol | - |

| Appearance | To be determined | - |

| Melting Point | To be determined | - |

| Boiling Point | To be determined | - |

| pKa | To be determined | - |

| LogP | To be determined | - |

Note: The data in this table should be populated with experimentally determined values for this compound.

Quantitative Solubility Data

The following tables are templates for the systematic presentation of solubility data for this compound in various solvents and at different temperatures.

Table 2: Solubility of this compound in Various Solvents at 25°C (298.15 K)

| Solvent | Solubility (g/L) | Solubility (mol/L) | Method |

| Water | Shake-Flask | ||

| Ethanol | Shake-Flask | ||

| Methanol | Shake-Flask | ||

| Dimethyl Sulfoxide (DMSO) | Shake-Flask | ||

| Acetone | Shake-Flask | ||

| Acetonitrile | Shake-Flask | ||

| Phosphate-Buffered Saline (pH 7.4) | Shake-Flask |

Table 3: Temperature Dependence of this compound Solubility in Water

| Temperature (°C) | Temperature (K) | Solubility (g/L) | Solubility (mol/L) |

| 4 | 277.15 | ||

| 25 | 298.15 | ||

| 37 | 310.15 | ||

| 50 | 323.15 |

Experimental Protocols for Solubility Determination

The determination of solubility is a critical experimental procedure that requires careful execution to ensure accurate and reproducible results.[2][3] The "shake-flask" method is considered the gold standard for determining thermodynamic solubility.[3]

4.1. Principle of the Shake-Flask Method

The shake-flask method involves adding an excess amount of the solid compound to a known volume of the solvent of interest.[3] The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.[3]

4.2. Materials and Apparatus

-

This compound (solid, of known purity)

-

Solvents of interest (e.g., water, ethanol, DMSO)

-

Volumetric flasks

-

Analytical balance

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

pH meter (for aqueous solutions)

4.3. Experimental Procedure

-

Preparation: Prepare a series of vials or flasks, each containing a precisely measured volume of the desired solvent.

-

Addition of Solute: Add an excess amount of this compound to each vial. The presence of undissolved solid is necessary to ensure that the solution reaches saturation.

-

Equilibration: Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.[4]

-

Phase Separation: After equilibration, the undissolved solid must be separated from the saturated solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a syringe filter.[4] It is crucial to ensure that the filter does not adsorb the solute.

-

Analysis: The concentration of this compound in the clear, saturated solution is then determined using a validated analytical method, such as HPLC. A calibration curve should be prepared using standard solutions of known concentrations.

-

Data Reporting: The solubility should be reported in units such as g/L or mol/L, along with the temperature at which the measurement was performed.[4] For aqueous solutions, the pH of the saturated solution should also be reported.[4]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a chemical compound using the shake-flask method.

Caption: General workflow for solubility determination.

Conclusion

While specific solubility data for this compound is not currently available in the public domain, this guide provides a robust framework for its determination and presentation. By following standardized experimental protocols and maintaining meticulous data records, researchers can generate high-quality, reproducible solubility data. This information is invaluable for the continued development and application of this compound in various scientific and industrial fields. It is recommended that future publications reporting the solubility of this compound adhere to established guidelines to ensure the data is comprehensive and reliable.[2][5]

References

Methodological & Application

Physicochemical Properties of N-(tert-butyl)-2-(methylamino)acetamide

Application Notes and Protocols: N-Butyl-2-(methylamino)acetamide

Notice to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of scientific literature and chemical databases, we regret to inform you that no specific experimental protocols, biological activity data, or synthesis methods are available for the compound This compound .

The search results consistently yielded information for a structurally similar but distinct compound, N-(tert-butyl)-2-(methylamino)acetamide , or provided general information on the broader class of acetamide derivatives. This lack of specific data prevents the creation of detailed application notes, experimental protocols, and data summaries as requested.

We advise researchers to verify the chemical name and CAS number of the compound of interest. If "this compound" is indeed the correct name, it appears to be a novel or sparsely documented chemical entity, and any experimental work would be exploratory in nature.

For reference, some general properties of the related compound, N-(tert-butyl)-2-(methylamino)acetamide , are provided below based on available data.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆N₂O | PubChem[1] |

| Molecular Weight | 144.21 g/mol | PubChem[1] |

| IUPAC Name | N-(tert-butyl)-2-(methylamino)acetamide | PubChem[1] |

| CAS Number | 855991-80-9 | PubChem[1] |

General Notes on Acetamide Derivatives

Acetamide derivatives are a broad class of organic compounds that have been investigated for a wide range of biological activities, including but not limited to antimicrobial, anti-inflammatory, and anticancer properties. The specific biological effects are highly dependent on the nature of the substituents on the acetamide scaffold.

Recommendations for Future Work

Should a researcher wish to investigate the properties of this compound, the following general workflow could be considered as a starting point. This is a hypothetical workflow and does not represent an established protocol.

Caption: Hypothetical workflow for the investigation of a novel compound.

We hope this information is helpful, despite the lack of specific data for this compound. We encourage the scientific community to publish any findings on this compound to expand the collective knowledge base.

References

N-Butyl-2-(methylamino)acetamide: Application Notes and Protocols for Initial in Vitro Characterization

Disclaimer: There is currently no publicly available scientific literature detailing the biological effects or specific applications of N-Butyl-2-(methylamino)acetamide in cell culture. The following application notes and protocols are therefore provided as a general framework for the initial characterization of a novel chemical entity, such as this compound, in a research setting. The experimental parameters outlined below are hypothetical and must be empirically determined for this specific compound.

Introduction

This compound is a small molecule whose biological activity has not been extensively characterized. For researchers, scientists, and drug development professionals interested in evaluating the potential of this and other novel compounds, a systematic in vitro screening approach is essential. This document provides a general guide for the initial steps of characterizing a new chemical entity in cell culture, including determining its solubility, assessing its cytotoxicity, and performing a preliminary functional screen.

Compound Handling and Preparation

Prior to any biological experiments, it is crucial to properly handle and prepare the compound.

2.1. Solubility Testing

Determining the solubility of this compound in common cell culture solvents is the first critical step to ensure accurate and reproducible experimental results.

Table 1: Hypothetical Solubility of this compound

| Solvent | Maximum Stock Concentration (mM) | Observations |

| Dimethyl Sulfoxide (DMSO) | 100 | Clear solution |

| Ethanol | 50 | Clear solution |

| Phosphate-Buffered Saline (PBS) | 1 | Precipitation observed at >1 mM |

| Cell Culture Medium (e.g., DMEM) | 1 | Precipitation observed at >1 mM |

Experimental Protocol: Solubility Assessment

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 100 mM).

-

Serially dilute the compound in the desired solvents (e.g., cell culture medium, PBS) to a range of concentrations.

-

Visually inspect for any precipitation immediately after dilution and after a short incubation period (e.g., 1-2 hours) at 37°C.

-

Determine the highest concentration that remains in a clear solution. This will be the maximum working concentration for your cell-based assays.

Caption: Workflow for determining compound solubility.

Cytotoxicity Assessment

A fundamental step in characterizing a new compound is to determine its effect on cell viability. This helps to identify a non-toxic concentration range for subsequent functional assays. The MTT assay is a common colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.

Table 2: Hypothetical Cytotoxicity of this compound on HeLa Cells (48h incubation)

| Concentration (µM) | % Cell Viability (relative to vehicle control) |

| 0.1 | 98 ± 4 |

| 1 | 95 ± 5 |

| 10 | 88 ± 6 |

| 50 | 62 ± 8 |

| 100 | 35 ± 7 |

| 200 | 12 ± 3 |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Caption: General workflow for an MTT cytotoxicity assay.

Preliminary Functional Screening

Once a non-toxic concentration range is established, a preliminary functional screen can be performed to identify potential biological activities of this compound. The choice of assay will depend on the hypothesized or desired biological effect. For instance, if the compound is being investigated for anti-inflammatory properties, an assay to measure the inhibition of a pro-inflammatory cytokine could be employed.

Hypothetical Scenario: Assessing Anti-inflammatory Potential

In this hypothetical scenario, we will assess the effect of this compound on lipopolysaccharide (LPS)-induced Tumor Necrosis Factor-alpha (TNF-α) production in a macrophage-like cell line (e.g., RAW 264.7).

Table 3: Hypothetical Effect of this compound on LPS-induced TNF-α Production

| Treatment | This compound (µM) | TNF-α Concentration (pg/mL) |

| Vehicle Control (no LPS) | 0 | 50 ± 10 |

| LPS Control | 0 | 1200 ± 150 |

| LPS + Compound | 1 | 1150 ± 130 |

| LPS + Compound | 10 | 850 ± 100 |

| LPS + Compound | 25 | 500 ± 80 |

Experimental Protocol: TNF-α Inhibition Assay

-

Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 6-24 hours). Include appropriate controls (vehicle only, LPS only).

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Measurement: Quantify the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Compare the levels of TNF-α in the compound-treated wells to the LPS-only control.

Caption: Workflow for a preliminary anti-inflammatory screen.

Potential Signaling Pathway Investigation (Hypothetical)

If a functional effect is observed, the next step would be to investigate the underlying signaling pathways. Based on the hypothetical anti-inflammatory effect, one could hypothesize that this compound may interfere with the NF-κB signaling pathway, which is a key regulator of inflammation.

Application Notes and Protocols for In Vivo Studies of N-Butyl-2-(methylamino)acetamide and Related Compounds

Disclaimer: No specific in vivo dosage, pharmacokinetic, or toxicological data for N-Butyl-2-(methylamino)acetamide was publicly available at the time of this writing. The following information is based on structurally similar compounds and is intended to serve as a starting point for research. It is imperative to conduct comprehensive dose-finding and toxicology studies for this compound before proceeding with extensive in vivo experimentation.

Introduction

This compound is a small organic molecule. Due to the lack of specific data for this compound, this document provides a summary of available information on structurally related acetamide derivatives, namely N-methylacetamide and N,N-dimethylacetamide. This information can guide the initial design of in vivo studies for this compound.

Quantitative Data Summary of Related Compounds

The following tables summarize acute toxicity data for compounds structurally related to this compound. This data can help in estimating a starting dose range for tolerability studies.

Table 1: Acute Oral Toxicity Data for Related Acetamide Derivatives

| Compound | Animal Model | Route of Administration | LD50 | Reference |

| N-methylacetamide | Rat | Oral | > 2000 mg/kg bw | [1] |

| N,N-dimethylacetamide | Rat, Mouse | Oral | > 2000 mg/kg bw | [2] |

| N,N-dimethylacetamide | Mouse | Oral | 4610–6020 mg/kg bw | [2] |

Table 2: Acute Inhalation Toxicity Data for N,N-dimethylacetamide

| Animal Model | Exposure Duration | LC50 | Observed Effects | Reference |

| Female Rat | 4 hours | 8.8 mg/L | Hyperactivity | [2] |

| Male Rat | 4 hours | > 8.8 mg/L | No mortalities | [2] |

| Mouse | 3.5 hours | 1.47 mg/L (4/10 mortalities) | Lung congestion, liver and renal tubule degeneration | [2] |

Table 3: Developmental Toxicity of N,N-dimethylacetamide in Rats (Oral Gavage, Gestation Days 6-15)

| Dosage | Maternal Toxicity | Developmental Toxicity | NOAEL (Developmental) | Reference |

| 94 mg/kg bw/day | Reduced food consumption | - | 94 mg/kg bw/day | [2] |

| 280 mg/kg bw/day | Reduced food consumption | Increased post-implantation loss, reduced fetal weight, increased malformations | [2] |

Experimental Protocols for Related Compounds

The following are generalized protocols based on studies of related acetamide compounds. These should be adapted and optimized for this compound.

Protocol 1: Acute Oral Toxicity Assessment (Based on OECD TG 401)

-

Animal Model: Use a standard rodent model such as Sprague-Dawley rats or CD-1 mice, typically 8-12 weeks old.

-

Acclimatization: Allow animals to acclimatize to the facility for at least 5 days before the experiment.

-

Grouping: Divide animals into control and treatment groups (n=5-10 per group/sex).

-

Dosing:

-

Prepare a vehicle control (e.g., water, saline, or 0.5% carboxymethylcellulose).

-

Based on the data for related compounds, a limit test of 2000 mg/kg may be appropriate as a starting point. Prepare a formulation of this compound in the chosen vehicle.

-

Administer a single dose by oral gavage.

-

-

Observation:

-

Observe animals for clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior) and mortality at 30 minutes, 1, 2, 4, and 24 hours post-dosing, and then daily for 14 days.

-

Record body weight before dosing and at least weekly thereafter.

-

-

Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy.

-

Data Analysis: Calculate the LD50 if applicable and document all observed signs of toxicity.

Protocol 2: Toxicokinetic Study

-

Animal Model: Use a suitable animal model, such as male CBA/CA mice.[1]

-

Dosing: Administer a single dose of this compound via the intended route of administration (e.g., intraperitoneal injection at a dose of 40 mg/kg bw).[1]

-

Sample Collection:

-

Collect urine samples at predetermined time points (e.g., over a 24-hour period).[1]

-

If possible, collect blood samples at various time points to determine plasma concentration.

-

-

Analysis:

-

Analyze urine and plasma samples for the parent compound and potential metabolites using a validated analytical method such as LC-MS/MS.

-

The metabolism of N-methylacetamide primarily yields N-hydroxymethylacetamide.[1] Consider this as a potential metabolic pathway for this compound.

-

-

Data Analysis: Determine key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion profiles.

Visualizations

Diagram 1: Generalized Workflow for In Vivo Evaluation of a Novel Compound

Caption: A typical workflow for the in vivo assessment of a new chemical entity.

Diagram 2: Potential Metabolic Pathway

Caption: A hypothesized metabolic pathway for this compound.

References

Application Notes and Protocols for the Analytical Detection of N-Butyl-2-(methylamino)acetamide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of N-Butyl-2-(methylamino)acetamide. The following methods are based on established analytical techniques for similar chemical structures and are intended to serve as a comprehensive guide for method development and validation.

Introduction

This compound is a chemical compound of interest in pharmaceutical development and research. Accurate and reliable analytical methods are crucial for its detection, quantification, and quality control in various matrices. This document outlines two primary analytical approaches: High-Performance Liquid Chromatography (HPLC) for routine quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for sensitive detection and structural confirmation.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile and robust technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method with UV detection is proposed for its quantification.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the proposed HPLC method. These values are indicative and should be confirmed during method validation.

| Parameter | Expected Value |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Linearity (r²) | > 0.999 |

| Range | 0.3 - 100 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy/Recovery | 98 - 102% |

Experimental Protocol: HPLC-UV

Objective: To quantify this compound using a reversed-phase HPLC method with UV detection.

Materials:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered)

-

Formic acid (ACS grade)

-

Volumetric flasks, pipettes, and autosampler vials

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Degas both mobile phases prior to use.

-

-

Standard Solution Preparation:

-

Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.

-

Prepare a series of calibration standards by diluting the stock solution with the mobile phase (initial composition) to achieve concentrations ranging from 0.3 µg/mL to 100 µg/mL.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., methanol or water).

-

Dilute the sample solution with the mobile phase to fall within the calibration range.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Gradient elution (e.g., Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes). The exact gradient may need optimization.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection Wavelength: 210 nm (or a more suitable wavelength determined by UV scan)

-

-

Analysis:

-

Inject the prepared standard solutions to construct a calibration curve.

-

Inject the prepared sample solutions.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

-

Experimental Workflow: HPLC Analysis

Caption: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

For more sensitive detection and unambiguous identification, a GC-MS method is proposed. Due to the polar nature of this compound, derivatization is recommended to improve its volatility and chromatographic performance. Silylation is a common derivatization technique for compounds with active hydrogens.[1]

Quantitative Data Summary

The following table presents the expected performance characteristics for the proposed GC-MS method.

| Parameter | Expected Value |

| Limit of Detection (LOD) | 10 ng/mL |

| Limit of Quantification (LOQ) | 30 ng/mL |

| Linearity (r²) | > 0.998 |

| Range | 0.03 - 10 µg/mL |

| Precision (%RSD) | < 5% |

| Accuracy/Recovery | 95 - 105% |

Experimental Protocol: GC-MS with Derivatization

Objective: To detect and quantify this compound using GC-MS following a derivatization step.

Materials:

-

This compound reference standard

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Acetonitrile (anhydrous, GC grade)

-

Pyridine (anhydrous, GC grade)

-

Ethyl acetate (GC grade)

-

Volumetric flasks, pipettes, and GC vials with inserts

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

Procedure:

-

Standard and Sample Preparation for Derivatization:

-

Prepare stock solutions of the reference standard and samples in a volatile, anhydrous solvent like ethyl acetate.

-

Aliquot a specific volume (e.g., 100 µL) of the standard or sample solution into a reaction vial and evaporate the solvent to dryness under a gentle stream of nitrogen.

-

-

Derivatization:

-

To the dry residue, add 50 µL of anhydrous acetonitrile and 50 µL of BSTFA with 1% TMCS.

-

Seal the vial tightly and heat at 70 °C for 30 minutes.

-

Allow the vial to cool to room temperature before injection.

-

-

GC-MS Conditions:

-

Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Inlet Temperature: 250 °C

-

Injection Mode: Splitless (or split, depending on concentration)

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 280 °C.

-

Hold at 280 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-500

-

-

Analysis:

-

Inject the derivatized standard solutions to create a calibration curve.

-

Inject the derivatized sample solutions.

-

Identify the derivatized this compound peak based on its retention time and mass spectrum.

-

Quantify using the peak area of a characteristic ion.

-

Experimental Workflow: GC-MS Analysis

Caption: GC-MS analysis workflow for this compound.

Signaling Pathways and Logical Relationships

The analytical process follows a logical progression from sample receipt to final result, as depicted in the diagram below. This ensures a systematic and traceable workflow.

Caption: Logical workflow for the analysis of this compound.

Conclusion

The HPLC and GC-MS methods detailed in these application notes provide a robust framework for the detection and quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. It is essential to perform a thorough method validation to ensure the reliability and accuracy of the results for the intended application.

References

Application Notes and Protocols for N-Substituted Acetamide Derivatives in Drug Discovery

Disclaimer: Direct experimental data for N-Butyl-2-(methylamino)acetamide in drug discovery assays is limited in publicly available literature. The following application notes and protocols are based on studies of structurally related N-substituted acetamide derivatives and are provided as a representative guide for researchers, scientists, and drug development professionals.

Introduction

N-substituted acetamide derivatives represent a versatile class of small molecules with significant potential in drug discovery. This scaffold is present in a variety of biologically active compounds, demonstrating a broad range of therapeutic applications. Notably, derivatives of this class have been investigated as potent inhibitors of enzymes such as Butyrylcholinesterase (BChE) and as antagonists for G-protein coupled receptors like the P2Y14 receptor (P2Y14R). These targets are implicated in a variety of pathological conditions, including neurodegenerative diseases and inflammatory disorders.

This document provides an overview of the application of N-substituted acetamide derivatives in drug discovery assays, with a focus on their potential as BChE inhibitors and P2Y14R antagonists. Detailed experimental protocols and representative quantitative data are presented to guide researchers in the evaluation of these compounds.

Data Presentation: In Vitro Efficacy of N-Substituted Acetamide Derivatives

The following tables summarize the in vitro potency of various N-substituted acetamide derivatives against their respective targets, as reported in the scientific literature.

Table 1: Butyrylcholinesterase (BChE) Inhibitory Activity of N-Substituted Acetamide Derivatives

| Compound ID | Structure | Target | IC50 (µM) | Reference |

| 8c | Substituted acetamide derivative | Butyrylcholinesterase (BChE) | 3.94 | [1] |

| 1 | Carbamate derivative | Butyrylcholinesterase (BChE) | 0.12 ± 0.09 | [2] |

| 7 | Carbamate derivative | Butyrylcholinesterase (BChE) | 0.38 ± 0.01 | [2] |

| 16 | Naphthoic acid derivative | human Butyrylcholinesterase (huBuChE) | 0.443 | [3] |

Table 2: P2Y14 Receptor (P2Y14R) Antagonistic Activity of N-Substituted Acetamide Derivatives

| Compound ID | Structure | Target | IC50 (nM) | Reference |

| I-17 | N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide | P2Y14 Receptor (P2Y14R) | 0.6 | [4][5] |

| 8 | Virtual screening hit | P2Y14 Receptor (P2Y14R) | 2.46 | [6] |

| 52 | 2-phenyl-benzoxazole acetamide derivative | P2Y14 Receptor (P2Y14R) | 2 | [6] |

| II-3 | N-acyl tryptophan derivative | P2Y14 Receptor (P2Y14R) | 1.2 | [6] |

| 11m | 5-aryl-3-amide benzoic acid derivative | P2Y14 Receptor (P2Y14R) | 2.18 | [6] |

Experimental Protocols

Butyrylcholinesterase (BChE) Inhibition Assay

This protocol is adapted from the well-established Ellman's method for measuring cholinesterase activity.

Objective: To determine the in vitro inhibitory activity of N-substituted acetamide derivatives against Butyrylcholinesterase.

Materials:

-

Butyrylcholinesterase (BChE) enzyme (from equine serum or human)

-

Butyrylthiocholine iodide (BTCI) - Substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Test compounds (N-substituted acetamide derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., Donepezil, Tacrine)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of BChE in phosphate buffer. The final concentration in the well should be determined based on optimization experiments to yield a linear reaction rate.

-

Prepare a stock solution of BTCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare serial dilutions of the test compounds and the positive control in the appropriate solvent.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well in the specified order:

-

140 µL of phosphate buffer

-

20 µL of DTNB solution

-

10 µL of test compound solution at various concentrations (or solvent for control wells)

-

10 µL of BChE solution

-

-

Mix the contents of the wells gently and incubate the plate at a constant temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Initiation of Reaction and Measurement:

-

Initiate the enzymatic reaction by adding 20 µL of the BTCI substrate solution to each well.

-

Immediately start monitoring the change in absorbance at 412 nm every minute for a period of 10-20 minutes using a microplate reader. The absorbance increases as the thiocholine produced by the enzymatic hydrolysis of BTCI reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the reaction rate in the presence of the test compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by non-linear regression analysis.

-

P2Y14 Receptor Antagonist Assay (cAMP-based)